

Application Note: Quantification of Intracellular D-Ribose 5-Phosphate by LC-MS/MS

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Compound of Interest

Compound Name: *D-Ribose 5-phosphate disodium*

Cat. No.: *B10825058*

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Abstract

This application note provides a detailed protocol for the sensitive and specific quantification of intracellular D-Ribose 5-phosphate (R5P) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). R5P is a key intermediate in the pentose phosphate pathway (PPP), crucial for nucleotide synthesis and cellular redox balance. The described method, employing Hydrophilic Interaction Liquid Chromatography (HILIC) for separation and Multiple Reaction Monitoring (MRM) for detection, is suitable for researchers in metabolic studies, drug development, and clinical research. The protocol includes comprehensive steps for sample preparation, including cell quenching and metabolite extraction, detailed LC-MS/MS parameters, and the use of a stable isotope-labeled internal standard for accurate quantification.

Introduction

D-Ribose 5-phosphate is a central metabolite in cellular bioenergetics and biosynthesis. As a product of the pentose phosphate pathway, it serves as the precursor for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (RNA and DNA). The PPP is also a major source of cellular NADPH, which is essential for reductive biosynthesis and for protecting the cell against oxidative stress. Accurate quantification of intracellular R5P levels is therefore critical for understanding the metabolic state of cells in various physiological and pathological conditions.

LC-MS/MS has emerged as a powerful technique for the analysis of endogenous metabolites due to its high sensitivity and specificity. This application note details a robust HILIC-LC-MS/MS method for the quantification of R5P in cell extracts. HILIC is particularly well-suited for the retention and separation of polar compounds like sugar phosphates. The use of a stable isotope-labeled internal standard, D-Ribose ($U\text{-}^{13}\text{C}_5$), ensures the accuracy and reproducibility of the quantification by correcting for matrix effects and variations during sample preparation and analysis.

Experimental

Materials and Reagents

- D-Ribose 5-phosphate sodium salt (Sigma-Aldrich)
- D-Ribose ($U\text{-}^{13}\text{C}_5$, 98%) (Cambridge Isotope Laboratories, Inc.)
- LC-MS Grade Acetonitrile (Fisher Scientific)
- LC-MS Grade Methanol (Fisher Scientific)
- LC-MS Grade Water (Fisher Scientific)
- Ammonium Hydroxide (Sigma-Aldrich)
- Ammonium Acetate (Sigma-Aldrich)
- Phosphate Buffered Saline (PBS) (Gibco)
- Cell Scrapers (Corning)
- Microcentrifuge Tubes (Eppendorf)
- Centrifugal Filters, 10 kDa MWCO (Amicon Ultra)

Sample Preparation: Quenching and Metabolite Extraction

Accurate measurement of intracellular metabolites requires rapid quenching of metabolic activity to prevent changes in metabolite levels during sample handling. This is followed by efficient extraction of the metabolites from the cells.

For Adherent Cells:

- Culture cells to the desired confluency in a 6-well plate.
- Aspirate the culture medium completely.
- Wash the cells rapidly with 1 mL of ice-cold PBS.
- Immediately add 1 mL of pre-chilled (-80°C) 80% methanol/water (v/v) extraction solution to each well to quench metabolism and lyse the cells.
- Place the plate on dry ice for 10 minutes.
- Scrape the cells from the surface of the well using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
- Vortex the tube for 30 seconds.
- Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.
- Transfer the supernatant containing the metabolites to a new microcentrifuge tube.
- The extract can be stored at -80°C or dried under a stream of nitrogen and reconstituted for LC-MS/MS analysis.

For Suspension Cells:

- Transfer a known number of cells to a centrifuge tube.
- Centrifuge at 500 x g for 5 minutes at 4°C.
- Aspirate the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
- Centrifuge again at 500 x g for 5 minutes at 4°C.

- Aspirate the PBS and add 1 mL of pre-chilled (-80°C) 80% methanol/water (v/v) extraction solution.
- Vortex for 30 seconds and incubate on dry ice for 10 minutes.
- Proceed with centrifugation as described for adherent cells (Step 8 onwards).

Internal Standard Spiking

For absolute quantification, a known concentration of the stable isotope-labeled internal standard (D-Ribose U-¹³C₅) should be added to the extraction solvent prior to its addition to the cells. This allows for correction of any metabolite loss during extraction and sample processing.

LC-MS/MS Analysis

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system. A HILIC method is employed for the separation of R5P.

Chromatographic Conditions:

Parameter	Value
Column	Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)
Mobile Phase A	10 mM Ammonium Acetate in Water with 0.1% Ammonium Hydroxide (pH ~9)
Mobile Phase B	Acetonitrile
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 µL
Gradient	85% B (0-1 min), 85-30% B (1-8 min), 30% B (8-9 min), 30-85% B (9-10 min), 85% B (10-15 min)

Mass Spectrometry Conditions:

Parameter	Value
Ionization Mode	Negative Electrospray Ionization (ESI-)
Capillary Voltage	3.0 kV
Desolvation Temperature	400°C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr
Collision Gas	Argon

MRM Transitions:

The following MRM transitions are monitored. The collision energy should be optimized for the specific instrument used.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
D-Ribose 5-phosphate	229.0	97.0 (H ₂ PO ₄ ⁻)	50	20
D-Ribose (U- ¹³ C ₅) 5-phosphate (IS)	234.0	97.0 (H ₂ PO ₄ ⁻)	50	20

Note: The product ion m/z 97 corresponds to the characteristic fragment of the phosphate group and is a common fragment for many sugar phosphates.

Data Analysis and Quantitative Results

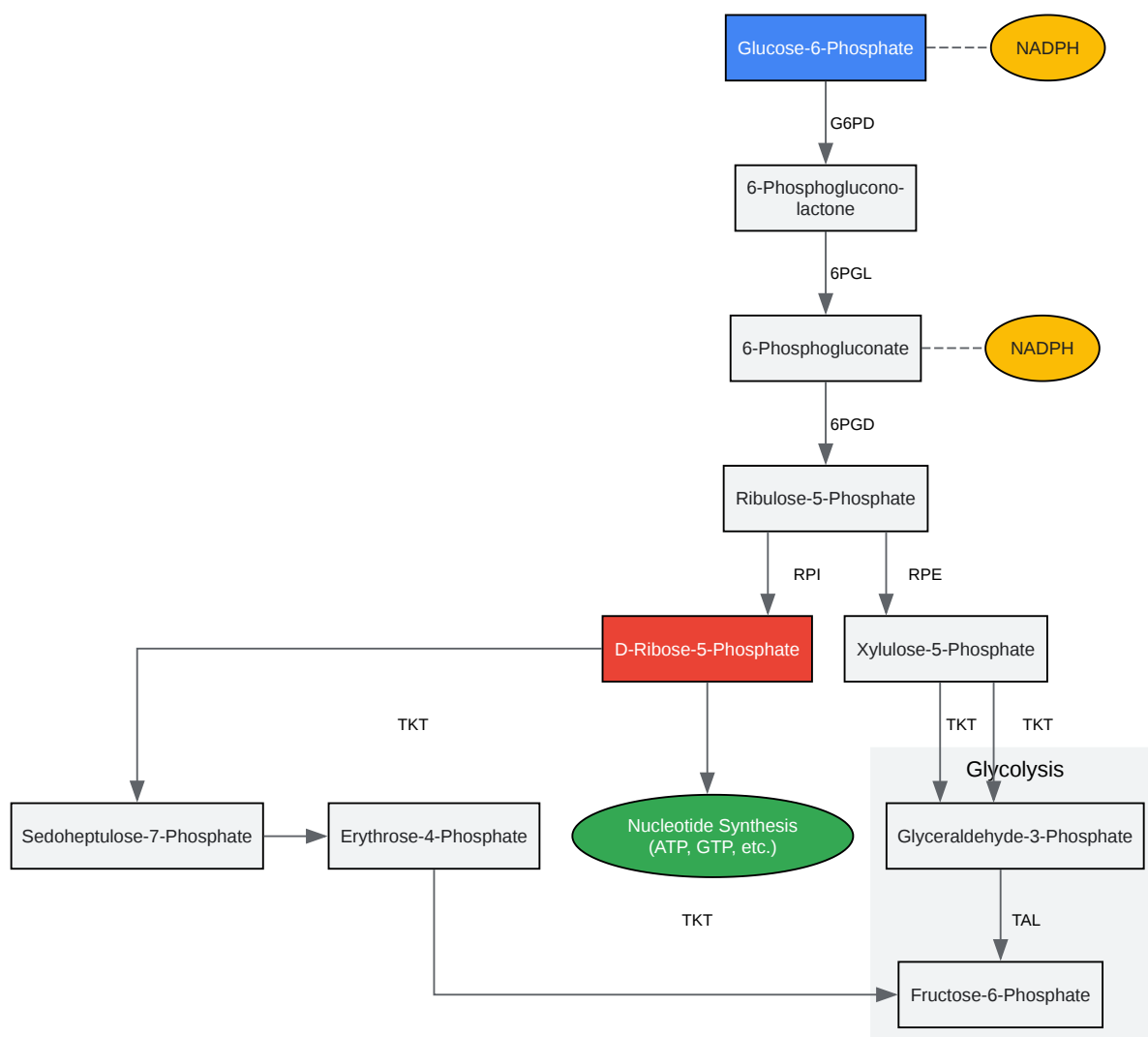
Quantification is based on the ratio of the peak area of the analyte (R5P) to the peak area of the internal standard (¹³C₅-R5P). A calibration curve is constructed by analyzing standards containing known concentrations of R5P and a fixed concentration of the internal standard.

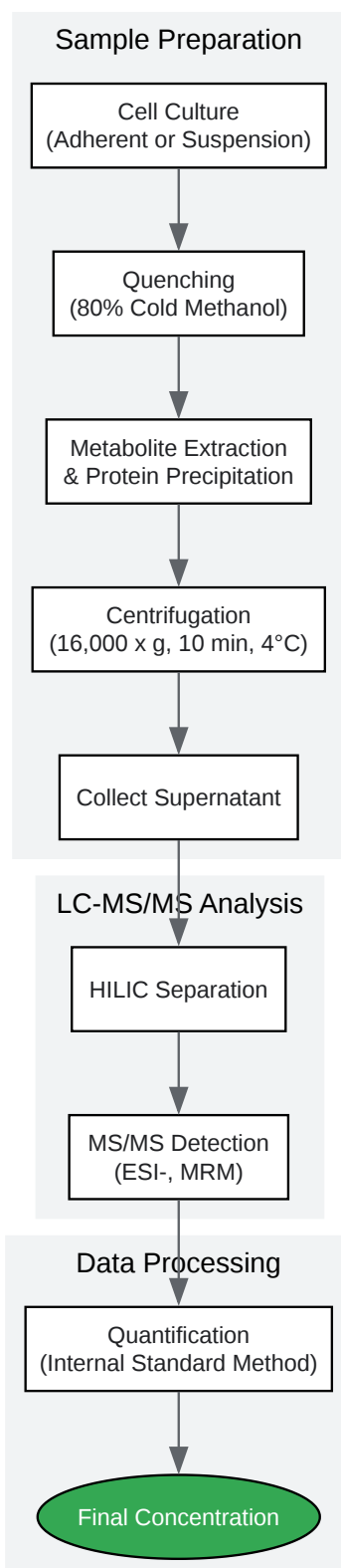
Table 1: Summary of Quantitative Performance (Example Data)

Parameter	D-Ribose 5-phosphate
Linear Range	0.1 - 100 μ M
Lower Limit of Quantification (LLOQ)	0.1 μ M
Correlation Coefficient (r^2)	> 0.995
Intra-day Precision (%CV)	< 10%
Inter-day Precision (%CV)	< 15%
Accuracy (% Recovery)	90 - 110%

Visualizations

Signaling Pathway





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